Increased Lipophilicity (XLogP3) vs. 2-(Methylthio)benzimidazole
A comparison of computed lipophilicity values (XLogP3) between the target compound and its simplest non-fluorinated analog, 2-(methylthio)benzimidazole. The trifluorobutenyl side chain provides a significant, quantifiable increase in lipophilicity, which is a primary driver of passive membrane permeability and non-specific binding. [1] [2]
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 [1] |
| Comparator Or Baseline | 2-(Methylthio)benzimidazole: XLogP3 ≈ 1.8 [2] |
| Quantified Difference | Δ XLogP3 ≈ +1.4 |
| Conditions | In silico computed value (PubChem 2021 release) |
Why This Matters
For procurement decision-making in a medicinal chemistry project, a higher XLogP3 value can be a deliberate design feature for crossing lipid bilayers, making this specific building block essential for structure-permeability relationship (SPR) exploration.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1477316, 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole. Retrieved April 29, 2026. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for 2-(Methylthio)benzimidazole. Retrieved April 29, 2026. View Source
